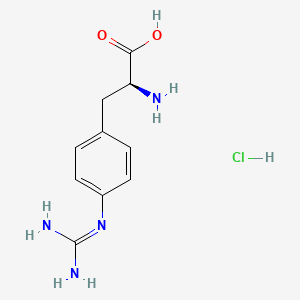
p-Guanidinophenylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Guanidinophenylalanine hydrochloride: is a derivative of phenylalanine, an amino acid, where the para position of the phenyl ring is substituted with a guanidine group. This compound is often used in biochemical research due to its unique properties and interactions with enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Guanidinophenylalanine hydrochloride typically involves the introduction of a guanidine group to the phenylalanine molecule. One common method is the reaction of phenylalanine with a guanidinating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: p-Guanidinophenylalanine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the guanidine group, potentially leading to the formation of urea derivatives.
Substitution: The guanidine group can be substituted with other functional groups using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptides or amino acids, while oxidation may produce urea derivatives .
Scientific Research Applications
p-Guanidinophenylalanine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving protein synthesis and degradation, providing insights into cellular processes.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of p-Guanidinophenylalanine hydrochloride involves its interaction with enzymes, particularly proteases. The guanidine group mimics the structure of arginine, allowing the compound to bind to the active site of enzymes like trypsin. This binding leads to the hydrolysis of the compound, providing valuable information about enzyme specificity and activity .
Comparison with Similar Compounds
Arginine: Both arginine and p-Guanidinophenylalanine hydrochloride contain a guanidine group, making them substrates for similar enzymes.
Phenylalanine: The parent compound of this compound, phenylalanine, lacks the guanidine group but shares the same phenyl ring structure.
Uniqueness: this compound is unique due to its combination of the phenylalanine backbone with a guanidine group, providing distinct biochemical properties and making it a valuable tool in enzymatic studies .
Properties
CAS No. |
64043-92-1 |
|---|---|
Molecular Formula |
C10H15ClN4O2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(diaminomethylideneamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-8(9(15)16)5-6-1-3-7(4-2-6)14-10(12)13;/h1-4,8H,5,11H2,(H,15,16)(H4,12,13,14);1H/t8-;/m0./s1 |
InChI Key |
FGUIHKZJZSDDHP-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















